molecular formula C12H17N B1275464 3-(2-Phenylethyl)pyrrolidine CAS No. 613676-70-3

3-(2-Phenylethyl)pyrrolidine

Cat. No. B1275464
M. Wt: 175.27 g/mol
InChI Key: GLZRMVTXAKDQMC-UHFFFAOYSA-N
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Description

The compound 3-(2-Phenylethyl)pyrrolidine is a heterocyclic organic molecule that is part of a broader class of pyrrolidine derivatives. These compounds are characterized by a five-membered ring containing one nitrogen atom and are of significant interest due to their presence in various natural products and their utility in pharmaceuticals. The papers provided do not directly discuss 3-(2-Phenylethyl)pyrrolidine, but they do provide insights into related compounds and their syntheses, structures, and properties, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of pyrrolidine derivatives can be complex, involving multi-step reactions and various conditions. For instance, the synthesis of pyrrolidine-2,3-dione derivatives from 3-pyrroline-2-one derivatives involves a three-component reaction, indicating the potential for a similar approach in synthesizing 3-(2-Phenylethyl)pyrrolidine . Additionally, the synthesis of related compounds, such as 3-arylthieno[2,3-b]pyridines, involves iodine-mediated cyclization, which could be relevant for the synthesis of pyrrolidine derivatives .

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives can be elucidated using techniques such as X-ray crystallography, NMR spectroscopy, and DFT calculations. For example, the structure of 1-[2-(3-Methoxyphenyl)ethyl]pyrrolidine-2,5-dione was determined using X-ray diffraction, and the pyrrolidine ring was found to make a dihedral angle with the phenyl ring, which could be similar in 3-(2-Phenylethyl)pyrrolidine . Theoretical calculations can also provide insights into the electronic structure and properties of these molecules .

Chemical Reactions Analysis

Pyrrolidine derivatives can undergo various chemical reactions, including cyclization, coupling, and hydrogenation. The catalytic activity of pyridine-2,6-dicarboxamide derivatives in transfer hydrogenation reactions suggests that pyrrolidine derivatives could also participate in similar reactions . Additionally, the scrambling reactions of 3-(dimethylboryl)pyridine demonstrate the influence of substituents on the reactivity of pyridine derivatives, which may be extrapolated to pyrrolidine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives, such as solubility, fluorescence, and redox characteristics, can be determined through various spectroscopic and electrochemical methods. For instance, the photophysical properties and redox characteristics of pyromellitic diimide-based macrocycles provide insights into the electronic properties of related compounds . The molecular packing and hydrogen bonding interactions in the crystal structures of these compounds can also influence their physical properties .

Scientific Research Applications

Crystal Structure and Conformation

The study of crystal structures and conformations of compounds related to 3-(2-Phenylethyl)pyrrolidine has provided valuable insights. For instance, the crystal structure of a related compound, (2R,3S,4S)‐3‐Hydroxy‐4‐methyl‐1‐[(1S)‐1‐phenylethyl]pyrrolidine‐2‐methanol, was determined, revealing the absolute configuration of the N-phenylethyl chain and the conformation of the pyrrolidine ring (Chiaroni, Riche, & Nicole, 1995).

Synthesis and Applications in Medicine

Pyrrolidines, including those related to 3-(2-Phenylethyl)pyrrolidine, have significant applications in medicine. For example, functionalized pyrrolidines have shown potential in inhibiting the growth of tumor cells, particularly in human glioblastoma and melanoma cells, suggesting their potential in cancer therapy (Fiaux et al., 2005).

Organic Synthesis and Catalysis

The compound and its derivatives are also crucial in organic synthesis and catalysis. For instance, a study demonstrated the synthesis of pyrrolidines in a [3+2] cycloaddition reaction, highlighting their applications in the creation of substances used in various industries, including as dyes or agrochemical substances (Żmigrodzka et al., 2022).

Regio- and Enantioselectivity in Synthesis

The compound plays a role in studies focusing on regio- and enantioselective synthesis processes. For instance, a study on the highly regio- and enantioselective organocatalytic conjugate addition of alkyl methyl ketones to a beta-silylmethylene malonate used a related compound, (S)-N-(2-pyrrolidinylmethyl)pyrrolidine, as a catalyst (Chowdhury & Ghosh, 2009).

Ligands in Organometallic Chemistry

In organometallic chemistry, derivatives of 3-(2-Phenylethyl)pyrrolidine have been used as ligands. For instance, complexes of Ru(II), Pd(II), and Pt(II) with seleno and thio derivatives of pyrrolidine have been synthesized and applied as catalysts in organic reactions (Singh, Singh, & Singh, 2009).

Theoretical Studies in Cycloaddition Reactions

Theoretical studies have explored the regioselectivity in the synthesis of compounds involving pyrrolidine structures. For example, a study on the regioselectivity of [3+2] cycloaddition reactions involving pyrrolidine derivatives provided insights into the reaction mechanisms, contributing to the understanding of organic synthesis processes (Chen et al., 2015).

Antibacterial Applications

Some pyrrolidine derivatives have been investigated for their potential applications as antibacterial agents. For instance, a study on the synthesis of stereochemically pure 3-(1-aminoethyl)pyrrolidines, which are intermediates for quinolone antibacterials, highlights the relevance of pyrrolidine structures in the development of new antibacterial drugs (Schroeder et al., 1992).

Safety And Hazards

According to Sigma-Aldrich, 3-(2-Phenylethyl)pyrrolidine is classified as Acute Tox. 3 Oral - Eye Irrit. 2. Precautionary measures include avoiding contact with skin and eyes, and not ingesting or inhaling the compound .

Future Directions

The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen, as evidenced by the considerable number of bioactive compounds now available . Therefore, the future directions in the study of 3-(2-Phenylethyl)pyrrolidine and similar compounds may involve further exploration of their potential therapeutic applications, as well as the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

3-(2-phenylethyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c1-2-4-11(5-3-1)6-7-12-8-9-13-10-12/h1-5,12-13H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLZRMVTXAKDQMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1CCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80396256
Record name 3-(2-Phenylethyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80396256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Phenylethyl)pyrrolidine

CAS RN

613676-70-3
Record name 3-(2-Phenylethyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80396256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2-Phenylethyl)pyrrolidine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
FCY Wang - Journal of analytical and applied pyrolysis, 2004 - Elsevier
Pyrolysis gas-chromatography (Py-GC) has been used as an important technique in the polymer characterization. In additional to the composition determination, the polymer …
Number of citations: 24 www.sciencedirect.com

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